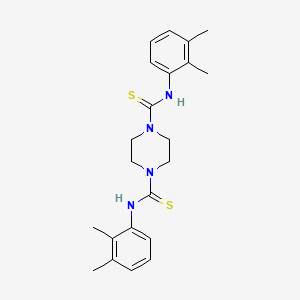

N,N'-bis(2,3-dimethylphenyl)-1,4-piperazinedicarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves intricate chemical procedures aimed at combining specific functionalities to achieve desired properties. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized to study their biofilm and MurB inhibitory activities against bacterial strains, showcasing the complexity and potential biological relevance of similar compounds (Ahmed E. M. Mekky, S. Sanad, 2020). This highlights the intricate nature of synthesizing compounds with piperazine backbones and their potential biomedical applications.

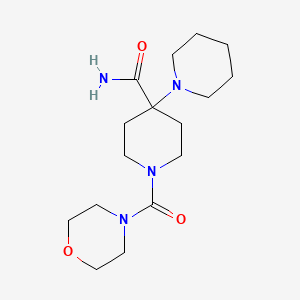

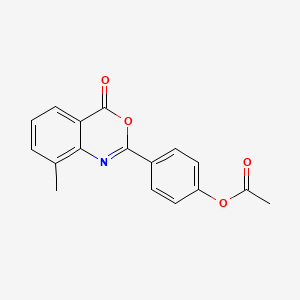

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-bis(2,3-dimethylphenyl)-1,4-piperazinedicarbothioamide plays a crucial role in determining their chemical behavior and interactions. Crystal structure determination of related compounds provides insights into their spatial arrangement and potential for forming stable structures with specific properties. For example, the crystal structure of N,N′-bis((thiophene-2-carboxamide)propyl)piperazine was determined, revealing insights into its molecular arrangement and potential applications (A. Balaban, N. Çolak, H. Ünver, B. Erk, T. N. Durlu, D. M. Zengin, 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of N,N'-bis(2,3-dimethylphenyl)-1,4-piperazinedicarbothioamide and related compounds are influenced by their molecular structure. These properties dictate the compound's potential interactions and reactivity with other molecules, determining its suitability for various applications. For instance, the study of bis(benzofuran-enaminone) hybrids possessing a piperazine linker explored versatile precursors for the synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), indicating the diverse reactivity of piperazine-containing compounds (Ahmed E. M. Mekky, M. S. Ahmed, S. Sanad, Zeinab A. Abdallah, 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for determining their practical applications. The synthesis and study of molecular solids from symmetrical bis(piperazine-2,5-diones) with open and closed monomer conformations provide valuable data on the physical properties of piperazine-derived compounds, showcasing their potential for creating materials with specific characteristics (Nathan W. Polaske, G. Nichol, L. Szábo, B. Olenyuk, 2009).

Aplicaciones Científicas De Investigación

DNA Binding and Cytotoxicity

A study conducted by Wakelin et al. (2003) synthesized a series of bis(9-aminoacridine-4-carboxamides) linked with various chains, including a semirigid charged piperazine-containing chain, designed for DNA bisintercalation. This research aimed at understanding the relationship between DNA binding, cytotoxicity, and cell cycle arrest. The compounds demonstrated bifunctional intercalation into DNA, confirming their potential as cytotoxic agents due to slow dissociation from DNA, which could inhibit transcription. Interestingly, the cellular response to these bisintercalating threading agents was found to be complex, with no simple relationships between structure, cytotoxicity, and cell cycle arrest, highlighting the intricate dynamics between drug design, DNA interaction, and therapeutic efficacy (Wakelin et al., 2003).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and evaluated their antibacterial and cytotoxic activities. One compound, in particular, showed significant antibacterial efficacy against E. coli, S. aureus, and S. mutans strains, surpassing the reference antibiotic Ciprofloxacin in biofilm inhibition activities. This research underscores the potential of piperazine-linked compounds in addressing bacterial infections and biofilm-related challenges, offering a promising direction for developing new antibacterial agents (Mekky & Sanad, 2020).

HIV-1 Reverse Transcriptase Inhibition

Romero et al. (1994) discovered and synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, evaluating them for their inhibition of HIV-1 reverse transcriptase (RT). This research led to the identification of bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than the lead molecule, marking a critical step in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. This work not only contributed to understanding the structural requirements for potent RT inhibition but also highlighted the potential of piperazine-containing compounds in antiviral therapy (Romero et al., 1994).

Safety and Hazards

Propiedades

IUPAC Name |

1-N,4-N-bis(2,3-dimethylphenyl)piperazine-1,4-dicarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4S2/c1-15-7-5-9-19(17(15)3)23-21(27)25-11-13-26(14-12-25)22(28)24-20-10-6-8-16(2)18(20)4/h5-10H,11-14H2,1-4H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFSTVMTSBUSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C(=S)NC3=CC=CC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(2,3-dimethylphenyl)piperazine-1,4-dicarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)

![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)